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Compound of Interest

Compound Name: Dideuteriomethanone

Cat. No.: B124363 Get Quote

CAS Number: 1664-98-8[1][2][3][4]

This technical guide provides an in-depth overview of Dideuteriomethanone (CD₂O), a

deuterated isotopologue of formaldehyde. It is intended for researchers, scientists, and drug

development professionals who are utilizing or considering the use of this compound in their

work. This guide covers its chemical and physical properties, synthesis and purification

methods, key applications in research and drug development, and its spectroscopic signature.

Core Properties of Dideuteriomethanone
Dideuteriomethanone is a valuable tool in various scientific disciplines due to the unique

properties conferred by the substitution of protium with deuterium.[1] The increased mass of

deuterium leads to a stronger C-D bond compared to the C-H bond, which is the basis for the

kinetic isotope effect (KIE).[1] This effect is fundamental to many of its applications.

Physicochemical and Computed Data
The following tables summarize the key physical, chemical, and computed properties of

Dideuteriomethanone.
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Property Value

Molecular Formula CD₂O[2][3][5][6]

Molecular Weight 32.04 g/mol [3][5][6]

Exact Mass 32.023118175 Da[2][4]

Density 0.684 g/cm³[2]

Boiling Point Not available

Flash Point >230 °F[6]

Vapor Pressure 3460 mmHg at 25°C[2]

Solubility
Sparingly soluble in water, slightly in

methanol[6]

InChI Key WSFSSNUMVMOOMR-DICFDUPASA-N[1][4]

Computed Descriptor Value

XLogP3 1.2[2][4]

Hydrogen Bond Donor Count 0[2]

Hydrogen Bond Acceptor Count 1[2]

Rotatable Bond Count 0[2]

Complexity 2[2]

Heavy Atom Count 2[2]

Experimental Protocols: Synthesis and Purification
The synthesis of Dideuteriomethanone is primarily achieved by adapting known methods for

formaldehyde synthesis, using deuterated reagents to ensure high isotopic purity.[1]

Synthesis Methodologies
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1. Reduction of Carbonyl Compounds: A common method involves the reduction of a suitable

carboxylic acid derivative (e.g., ester or amide) using a deuterated reducing agent.

Protocol:

Select a suitable precursor, such as a formate ester.

In an inert, anhydrous solvent (e.g., diethyl ether or THF), dissolve the precursor.

Slowly add a deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄), to

the solution under controlled temperature conditions (typically cooled in an ice bath).[1]

Allow the reaction to proceed to completion.

The resulting deuterated alcohol is then carefully oxidized using a mild oxidizing agent to

yield Dideuteriomethanone.

2. Hydrogen Isotope Exchange (HIE): A more direct and atom-economical approach is the

direct H/D exchange at the formyl C-H bond.[1]

Protocol:

This method often utilizes Deuterium Oxide (D₂O) as the deuterium source.[1]

The exchange is typically mediated by a catalyst. Synergistic catalysis, combining a light-

driven polyoxometalate for hydrogen atom transfer with thiol catalysis, has been shown to

be effective.[1]

Purification Techniques
Achieving high isotopic purity is critical for most applications of Dideuteriomethanone.

Distillation: Fractional distillation can be used to separate CD₂O from any remaining starting

materials or non-deuterated formaldehyde, based on slight differences in boiling points.

Chromatography: While not extensively documented specifically for Dideuteriomethanone,

ion-exchange chromatography could potentially be adapted to purify precursors or

intermediates in its synthesis, especially if they possess ionic characteristics.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b032688
https://www.benchchem.com/product/b124363?utm_src=pdf-body
https://www.benchchem.com/product/b032688
https://www.benchchem.com/product/b032688
https://www.benchchem.com/product/b032688
https://www.benchchem.com/product/b124363?utm_src=pdf-body
https://www.benchchem.com/product/b124363?utm_src=pdf-body
https://www.benchchem.com/product/b032688
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Drug Development
The unique properties of Dideuteriomethanone make it a versatile tool in several areas of

scientific research.

Elucidation of Reaction Mechanisms
The most prominent application of Dideuteriomethanone is in the study of reaction

mechanisms through the Kinetic Isotope Effect (KIE). By comparing the rate of a reaction

involving Dideuteriomethanone to that of formaldehyde (CH₂O), researchers can determine if

the C-H (or C-D) bond is broken in the rate-determining step.[1] A significant difference in

reaction rates (a high kH/kD ratio) indicates that this bond cleavage is central to the reaction's

kinetics.[1] This has been applied in atmospheric chemistry to study the oxidation of methane

and in biochemistry to understand enzymatic processes.[1]

Proteomics and Isotopic Labeling
In the field of proteomics, Dideuteriomethanone is used as a chemical labeling reagent for

mass spectrometry-based protein quantification.[1][5]

Stable Isotope Dimethyl Labeling: This technique uses Dideuteriomethanone in conjunction

with its non-deuterated counterpart and a reducing agent (like sodium cyanoborohydride) to

add dimethyl groups to the N-termini and epsilon-amino groups of lysine residues in proteins.

[5] By using CD₂O for one sample and CH₂O for another, a known mass difference is

introduced, allowing for the accurate relative quantification of proteins in complex mixtures.

[1] This method has been used in the global quantification of antigens in vaccine research.[2]

Deuterated Pharmaceuticals
The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of

metabolism in a drug molecule are replaced with deuterium.[7] This can slow down the rate of

metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life

and reduced dosing frequency.[7][8][9] While Dideuteriomethanone itself is not a therapeutic,

the principles of its kinetic stability are central to the development of deuterated drugs.[7][8][9]

The FDA has approved deuterated drugs, such as deutetrabenazine and deucravacitinib,

validating this approach.[7][9]
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Spectroscopic Characterization
A range of spectroscopic techniques are employed to confirm the structure and purity of

Dideuteriomethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the carbon signal of

Dideuteriomethanone is split into a quintet (a five-line pattern) due to coupling with the two

deuterium atoms (spin I=1).[1] This distinct splitting pattern is a clear spectroscopic

fingerprint.[1] In ¹H NMR, the absence of a signal in the aldehyde region confirms successful

deuteration.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used

to identify the fundamental vibrational modes of the molecule. The C-D stretching and

bending frequencies are significantly different from the C-H frequencies in formaldehyde,

providing further confirmation of deuteration.[1]

Mass Spectrometry: This technique is used to confirm the molecular weight and assess the

isotopic purity of the compound.

Visualizations
Synthesis Pathway of Dideuteriomethanone

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b124363#cas-number-for-dideuteriomethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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